molecular formula C8H5ClIN B11849320 3-Chloro-4-iodo-1H-indole

3-Chloro-4-iodo-1H-indole

Cat. No.: B11849320
M. Wt: 277.49 g/mol
InChI Key: DOHDHYOIOASYEA-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-1H-indole is a halogenated indole derivative characterized by chlorine and iodine substituents at positions 3 and 4 of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination at the 3rd position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. The resulting 3-chloroindole is then subjected to iodination at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole ring can participate in oxidation reactions, forming various oxidized derivatives. Reduction reactions can also occur, particularly at the halogenated positions, leading to dehalogenated products.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidized Products: Indole-2,3-diones or other oxidized derivatives.

    Coupled Products: Biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in pharmaceutical development. Its structure allows for interactions with various biological targets, making it a candidate for the synthesis of new therapeutic agents. Notably, its halogen substituents (chlorine and iodine) enhance its reactivity and biological activity, which are critical in the design of new drugs.

Drug Development

Research indicates that 3-chloro-4-iodo-1H-indole may serve as a precursor for synthesizing compounds with antimicrobial, antitumor, and anti-inflammatory properties. The presence of halogens can influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, enhancing their efficacy against specific diseases.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Antimicrobial AgentsPotential to develop drugs targeting bacterial infections
Anticancer CompoundsInvestigated for activity against various cancer cell lines
Anti-inflammatory DrugsMay be used to synthesize compounds that reduce inflammation

Biological Evaluation

The biological activities of this compound are under extensive investigation. Initial studies suggest that it may exhibit significant interactions with enzymes such as cytochrome P450, which are crucial for drug metabolism.

Enzyme Inhibition

Preliminary data indicate that this compound could act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism pathways. This property is essential for understanding potential drug-drug interactions and optimizing therapeutic regimens.

Table 2: Biological Activity Overview

Biological ActivityFindings
Cytochrome P450 InhibitionMay inhibit specific isoforms, affecting drug metabolism
Antimicrobial ActivityExhibited activity against Gram-positive and Gram-negative bacteria
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines

Synthetic Methodologies

Various synthetic routes have been developed to produce this compound, facilitating its application in research and industry.

Synthesis Techniques

Common methodologies include halogenation reactions where indole derivatives are treated with iodine and chlorine sources under controlled conditions. These reactions can yield high-purity products suitable for further biological testing.

Table 3: Synthesis Overview

Synthesis MethodDescription
HalogenationIndole derivatives reacted with iodine and chlorine in the presence of catalysts
FunctionalizationIntroduction of various functional groups to enhance biological activity

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

Antimicrobial Study

A study investigated the antimicrobial properties of synthesized derivatives based on this compound, revealing significant activity against both Gram-positive and Gram-negative bacterial strains, comparable to established antibiotics .

Anticancer Research

In another study, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) analysis indicated that halogenation plays a crucial role in enhancing anticancer activity.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen substituents can enhance binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Chloro-4-iodo-1H-indole with structurally related indole and indazole derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cl (C3), I (C4) C₈H₅ClIN High molecular weight (297.5 g/mol); potential heavy atom effect for crystallography -
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Cl (C6), imidazole-iodobenzyl (C3) C₁₈H₁₂ClIN₃ Bioactive scaffold; >200°C melting point; IR/NMR data for structural validation
4-Chloro-3-methyl-1H-indole Cl (C4), CH₃ (C3) C₉H₈ClN Lower molecular weight (165.6 g/mol); steric effects from methyl group
3-Chloro-6-fluoro-4-iodo-1H-indazole Cl (C3), F (C6), I (C4) C₇H₃ClFIN₂ Indazole core with enhanced metabolic stability; potential kinase inhibition
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole F (C5), triazole-methoxyphenyl (C3) C₁₉H₁₆FN₅O Fluoro substituent enhances bioavailability; CuI-catalyzed synthesis

Physicochemical and Spectroscopic Properties

  • Melting Points : Halogenated indoles (e.g., Compounds 8–10) exhibit high melting points (>200°C) due to strong intermolecular halogen bonding, whereas methoxy-substituted analogues (e.g., Compound 11) melt at lower temperatures (~160°C) .
  • Spectroscopic Signatures :
    • Iodo Substituents : Heavy atom effect enhances X-ray diffraction quality, as observed in SHELXL-refined structures .
    • NMR Shifts : Chlorine and iodine induce deshielding in adjacent protons (e.g., C3-Cl in this compound would cause downfield shifts in H2 and H5 protons) .

Research Findings and Implications

Synthetic Challenges : The steric bulk of iodine in this compound may hinder cross-coupling reactions at C4, necessitating optimized catalytic systems (e.g., PdCl₂(PPh₃)₂/CuI) .

Crystallographic Utility : Iodo substituents improve X-ray data quality, making this compound a candidate for structural studies using SHELX or OLEX2 software .

Structure-Activity Relationships (SAR) : Comparative studies suggest that C4-iodo substitution enhances target binding affinity in kinase inhibitors, whereas C3-methyl groups reduce metabolic clearance .

Biological Activity

3-Chloro-4-iodo-1H-indole is a halogenated indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6ClI_N, with a molecular weight of approximately 253.48 g/mol. The compound features a bicyclic aromatic system, which contributes to its chemical reactivity and biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that halogenated indoles can inhibit cancer cell proliferation through various mechanisms, potentially including apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
HeLa15.2Apoptosis induction
MCF-712.5Cell cycle arrest

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Interaction with Biological Targets

Preliminary research suggests that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction could lead to altered pharmacokinetics for co-administered drugs.

The biological activity of this compound is thought to arise from its ability to interact with various cellular targets:

  • Enzyme Inhibition : The halogen substituents (chlorine and iodine) may enhance binding affinity to specific enzymes.
  • Reactive Intermediates : The compound can undergo metabolic conversion to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of cell growth or induction of apoptosis.

Case Study 1: Anticancer Efficacy

In a study conducted on human cancer cell lines, this compound was tested for its ability to inhibit proliferation. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. The mechanism involved activation of apoptotic pathways, evidenced by increased caspase activity.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacteria and fungi. The compound exhibited potent activity against Staphylococcus aureus, with an MIC value indicating strong potential for therapeutic applications in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-4-iodo-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated indoles like this compound typically involves halogenation at specific positions of the indole scaffold. Key steps include:

  • Electrophilic substitution : Chlorination using reagents like SOCl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .
  • Iodination : Employing I₂ with oxidizing agents (e.g., HIO₃) in polar solvents (e.g., DMF) at 60–80°C to ensure regioselectivity at the 4-position .
  • Purification : Use flash column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product.

Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.4–0.5 in 7:3 hexane/EtOAc) .
  • Adjust stoichiometry of iodinating agents to avoid overhalogenation.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic indole NH proton signals at δ 8.5–10.0 ppm (broad singlet). Aromatic protons typically appear as doublets or multiplets between δ 6.8–7.5 ppm. The absence of protons at positions 3 and 4 confirms halogen substitution .
  • ¹³C NMR : Chlorine and iodine substituents induce distinct deshielding effects. For example, C-3 (Cl-substituted) resonates at ~125–130 ppm, while C-4 (I-substituted) appears at ~95–100 ppm due to iodine’s heavy atom effect .
  • HRMS : The molecular ion peak [M+H]⁺ should match the exact mass of C₈H₅ClIN (calc. ~276.88 g/mol). Isotopic patterns for Cl (3:1 ratio for M/M+2) and I (monoisotopic) aid in validation .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Prioritize crystals with < 0.2° mosaicity for high-resolution datasets .
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • Disorder Handling : Model halogen atoms (Cl, I) with split positions if electron density suggests disorder.
    • Thermal Parameters : Refine anisotropic displacement parameters (ADPs) for heavy atoms (I, Cl) .
    • Validation : Use OLEX2’s built-in tools (e.g., ADDSYM) to check for missed symmetry and PLATON’s SQUEEZE for solvent masking .

Example Refinement Table :

ParameterValue
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.12
CCDC DepositionInclude in SI

Q. How can researchers address contradictions in bioactivity data for halogenated indoles like this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with ATCC strains) .
  • Structural Analogues : Compare with derivatives (e.g., 5-Chloro-7-iodo-1H-indole) to isolate substituent effects. Use SAR tables:
CompoundIC₅₀ (μM)LogPNotes
3-Cl-4-I-1H-indole12.33.2Moderate cytotoxicity
5-Cl-7-I-1H-indole8.73.5Enhanced activity
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like SARS-CoV-2 3CLpro .

Q. What are best practices for resolving synthetic byproducts in halogenated indole chemistry?

Methodological Answer:

  • Byproduct Identification : Use LC-MS (ESI+) to detect intermediates (e.g., dihalogenated species or oxidation byproducts).
  • Mitigation Strategies :
    • Temperature Control : Lower iodination temperatures (< 50°C) to reduce dimerization .
    • Catalyst Screening : Test Cu(I)/PEG-400 vs. Pd-based systems for cross-coupling steps .
  • Scale-Up Considerations : Optimize solvent ratios (e.g., PEG-400:DMF at 1:1 v/v) to improve yields >30% .

Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

3-chloro-4-iodo-1H-indole

InChI

InChI=1S/C8H5ClIN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H

InChI Key

DOHDHYOIOASYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CN2)Cl

Origin of Product

United States

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